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Compound Name: N-(Acetyloxy)acetamide

Cat. No.: B15349332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the

stability of N-(Acetyloxy)acetamide, a representative member of the N-acyloxy-N-alkoxyamide

class of compounds. These compounds are of significant interest due to their mutagenic

properties, which are intrinsically linked to their chemical reactivity and stability. This document

summarizes key findings from computational studies, detailing the structural features that

govern their stability and the primary decomposition pathways that have been theoretically

elucidated.

Core Concepts: Structural Destabilization
Theoretical studies and X-ray crystallographic data of N-acyloxy-N-alkoxyamides reveal

significant structural deviations from typical amides, which contribute to their inherent instability.

The presence of two highly electronegative oxygen atoms attached to the amide nitrogen leads

to a pronounced pyramidalization of the nitrogen atom. This geometric distortion disrupts the

typical planar sp² hybridization of amide nitrogen, thereby reducing the degree of resonance

stabilization between the nitrogen lone pair and the carbonyl group. This inherent electronic

destabilization makes the N-O bonds susceptible to cleavage.

Key Decomposition Pathways
Computational studies have identified two primary competing pathways for the thermal

decomposition of N-acyloxy-N-alkoxyamides: an intramolecular rearrangement known as the
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HERON (Heteroatom Rearrangement on Nitrogen) reaction, and a homolytic cleavage of the

N-OAcyl bond.

1. The HERON Reaction: This pathway involves a concerted intramolecular rearrangement

where the acyloxy group migrates from the nitrogen to the carbonyl carbon, leading to the

formation of an anhydride and an alkoxynitrene.

2. Homolysis: This pathway involves the homolytic cleavage of the N-OAcyl bond, generating

an alkoxyamidyl radical and an acyloxy radical.

A third key aspect of the stability of N-(Acetyloxy)acetamide is its reactivity towards

nucleophiles, which has been modeled through SN2 reactions at the amide nitrogen.

Quantitative Stability Data
The following table summarizes the calculated activation energies for the decomposition and

reaction pathways of N-acyloxy-N-alkoxyamides, providing a quantitative measure of their

stability. It is important to note that these values are for the general class of N-acyloxy-N-

alkoxyamides or model systems, as specific data for N-(Acetyloxy)acetamide is not available

in the reviewed literature.

Reaction Pathway
Model
Compound/Class

Activation Energy
(kJ/mol)

Computational
Method

HERON Reaction
N-acyloxy-N-

alkoxyamides
84–105 Not Specified

SN2 Reaction with

Ammonia

N-formyloxy-N-

methoxyformamide

See original source for

value
HF/6-31G* / DFT

SN2 Reaction with

Methanethiol

N-formyloxy-N-

methoxyformamide

See original source for

value
HF/6-31G* / DFT

Specific activation energy values for the SN2 reactions were not explicitly stated in the

accessible text of the search results but were mentioned to be in the range of experimental

values.
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Methodologies in Theoretical Studies
The theoretical investigations into the stability of N-acyloxy-N-alkoxyamides have employed a

range of computational chemistry methods to model their electronic structure and reaction

pathways.

Computational Methods:

Ab initio methods: Hartree-Fock (HF) calculations with basis sets such as 6-31G* have been

utilized to optimize the geometries of ground states and transition states.

Density Functional Theory (DFT): DFT methods have been employed to provide more

accurate energy calculations, particularly for transition states.

Semi-empirical methods: AM1 (Austin Model 1) has been used for initial geometric

optimizations.

General Workflow:

Geometry Optimization: The three-dimensional structures of the reactant molecules,

transition states, and products are optimized to find the lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the

optimized structures correspond to energy minima (for reactants and products) or first-order

saddle points (for transition states).

Energy Calculations: Single-point energy calculations are carried out at a higher level of

theory to obtain more accurate activation and reaction energies.

Reaction Pathway Modeling: The transition states connecting reactants and products are

located to elucidate the mechanism of the decomposition or reaction.

Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction

pathways governing the stability of N-(Acetyloxy)acetamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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